Ethyl 2,2-bis(4-(trifluoromethoxy)phenyl)cyclopropane-1-carboxylate
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Overview
Description
Ethyl 2,2-bis(4-(trifluoromethoxy)phenyl)cyclopropane-1-carboxylate is a synthetic organic compound characterized by the presence of trifluoromethoxy groups attached to a cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,2-bis(4-(trifluoromethoxy)phenyl)cyclopropane-1-carboxylate typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where a suitable alkene is reacted with a carbene precursor.
Introduction of Trifluoromethoxy Groups: The trifluoromethoxy groups can be introduced via nucleophilic substitution reactions using trifluoromethoxy-containing reagents.
Esterification: The final step involves esterification to form the ethyl ester of the carboxylate group.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2-bis(4-(trifluoromethoxy)phenyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Ethyl 2,2-bis(4-(trifluoromethoxy)phenyl)cyclopropane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials with specific properties, such as increased resistance to degradation.
Mechanism of Action
The mechanism of action of Ethyl 2,2-bis(4-(trifluoromethoxy)phenyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethoxy groups can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The cyclopropane ring provides structural rigidity, which can influence the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2,2-bis(4-(trifluoromethyl)phenyl)cyclopropane-1-carboxylate: Similar structure but with trifluoromethyl groups instead of trifluoromethoxy groups.
Ethyl 2,2-bis(4-(methoxy)phenyl)cyclopropane-1-carboxylate: Contains methoxy groups instead of trifluoromethoxy groups.
Uniqueness
Ethyl 2,2-bis(4-(trifluoromethoxy)phenyl)cyclopropane-1-carboxylate is unique due to the presence of trifluoromethoxy groups, which impart distinct electronic and steric properties
Biological Activity
Ethyl 2,2-bis(4-(trifluoromethoxy)phenyl)cyclopropane-1-carboxylate (CAS Number: 2563858-40-0) is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C20H16F6O4 with a molecular weight of 434.3 g/mol. It features a cyclopropane ring substituted with trifluoromethoxy phenyl groups, contributing to its unique reactivity and interaction with biological targets .
Property | Value |
---|---|
CAS Number | 2563858-40-0 |
Molecular Formula | C20H16F6O4 |
Molecular Weight | 434.3 g/mol |
Density | N/A |
Boiling Point | N/A |
Melting Point | N/A |
Antimicrobial Activity
Research has indicated that compounds with trifluoromethoxy groups can exhibit significant antimicrobial properties. A study focusing on the synthesis of malonamide derivatives noted that similar structures showed efficacy against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that this compound could possess comparable antimicrobial properties .
Cytotoxicity and Anticancer Potential
The compound's potential as an anticancer agent has been explored in various studies. In a thesis investigating novel N-heterocyclic scaffolds, it was highlighted that derivatives with similar structural motifs demonstrated potent growth inhibition in tumorigenic cell lines while sparing non-tumorigenic cells . This selectivity indicates a promising therapeutic index for compounds like this compound.
The mechanism by which this compound exerts its biological effects may involve modulation of cellular signaling pathways. Studies have shown that similar compounds can influence phosphoprotein levels and localization within cells, potentially affecting cancer cell motility and proliferation . Further research is required to elucidate the specific pathways involved.
Study on CFTR Modulators
In a study examining the efficacy of CFTR modulators, derivatives similar to this compound were tested for their ability to rescue defective CFTR function in cells expressing the F508del mutation. The results indicated that certain structural modifications led to enhanced activity compared to standard treatments, suggesting that this compound could play a role in cystic fibrosis therapy .
Properties
Molecular Formula |
C20H16F6O4 |
---|---|
Molecular Weight |
434.3 g/mol |
IUPAC Name |
ethyl 2,2-bis[4-(trifluoromethoxy)phenyl]cyclopropane-1-carboxylate |
InChI |
InChI=1S/C20H16F6O4/c1-2-28-17(27)16-11-18(16,12-3-7-14(8-4-12)29-19(21,22)23)13-5-9-15(10-6-13)30-20(24,25)26/h3-10,16H,2,11H2,1H3 |
InChI Key |
CBQHUKAKBMDLBI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC1(C2=CC=C(C=C2)OC(F)(F)F)C3=CC=C(C=C3)OC(F)(F)F |
Origin of Product |
United States |
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